7-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 210.03 g/mol. This compound features a bromine atom at the seventh position of the pyrido[3,4-b]pyrazine framework, which contributes to its unique chemical properties and reactivity. The structure can be represented as follows:
This compound is notable for its role in various
The biological activity of 7-Bromopyrido[3,4-b]pyrazine has been investigated in various studies. It has shown potential effects on the respiratory system and has been utilized in proteomics research. The compound influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been evaluated for its antiproliferative activity against melanoma cells and its ability to inhibit specific kinases relevant to disease processes .
The synthesis of 7-Bromopyrido[3,4-b]pyrazine typically involves the bromination of pyrido[3,4-b]pyrazine. Common methods include:
7-Bromopyrido[3,4-b]pyrazine finds applications in several fields:
Studies have shown that 7-Bromopyrido[3,4-b]pyrazine interacts with various biomolecules, influencing enzyme activities and cellular signaling pathways. Its effects can vary significantly based on concentration and exposure time in biological systems. In laboratory settings, it has demonstrated the ability to modulate immune responses without significant toxicity at lower doses .
Several compounds share structural similarities with 7-Bromopyrido[3,4-b]pyrazine. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 8-Bromopyrido[3,4-b]pyrazine | 0.94 | Bromination at the eighth position; potential variations in biological activity. |
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | 0.94 | Different heterocyclic framework; applications in medicinal chemistry. |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 0.92 | Similarities in reactivity; used in various organic syntheses. |
These compounds exhibit unique properties due to their structural differences while sharing common reactivity patterns with 7-Bromopyrido[3,4-b]pyrazine.
The development of pyrido[3,4-b]pyrazine derivatives emerged from the broader evolution of heterocyclic chemistry during the mid-twentieth century, building upon foundational work in pyrazine synthesis methodologies established in the late 1800s. The systematic exploration of fused pyrazine systems gained momentum as researchers recognized the potential for enhanced biological activity through ring fusion strategies. Early synthetic approaches to pyrido[3,4-b]pyrazine scaffolds utilized condensation reactions between appropriate diaminopyridines and dicarbonyl compounds, establishing the fundamental synthetic framework that would later enable the preparation of brominated derivatives.
The specific development of 7-bromopyrido[3,4-b]pyrazine occurred as part of systematic halogenation studies aimed at introducing reactive handles for further synthetic elaboration. Historical patent literature indicates that brominated pyridopyrazine derivatives gained particular attention in pharmaceutical research contexts, where the bromine substituent served dual roles as both an electron-withdrawing group influencing biological activity and a reactive site for palladium-catalyzed cross-coupling reactions. The compound's development was further accelerated by advances in microwave-assisted synthesis techniques, which enabled more efficient formation of the pyridopyrazine core structure under controlled conditions.
Early crystallographic studies provided crucial structural insights into the compound's solid-state organization, revealing key intermolecular interactions that influence both its physical properties and reactivity patterns. These foundational studies established 7-bromopyrido[3,4-b]pyrazine as a well-characterized member of the pyridopyrazine family, setting the stage for its subsequent utilization in diverse research applications.
7-Bromopyrido[3,4-b]pyrazine occupies a unique position within heterocyclic chemistry due to its distinctive electronic structure and reactivity profile. The compound features a molecular formula of C₇H₄BrN₃ with a molecular weight of 210.03 grams per mole, representing a compact yet functionally rich heterocyclic system. The bicyclic framework consists of a pyrazine ring fused to a pyridine ring in a [3,4-b] orientation, creating a planar aromatic system with three nitrogen atoms distributed across the two rings.
The electronic characteristics of this heterocyclic system are particularly noteworthy, as the multiple nitrogen atoms create electron-deficient regions that significantly influence both chemical reactivity and biological activity. The pyrazine component contributes two nitrogen atoms in a 1,4-diazine arrangement, while the fused pyridine ring provides additional nitrogen functionality that modulates the overall electron density distribution. This electronic configuration results in enhanced electrophilic reactivity compared to simpler pyrazine derivatives, making the compound particularly suitable for nucleophilic substitution reactions and metal-catalyzed transformations.
The bromine substituent at the 7-position introduces additional complexity through both electronic and steric effects. As an electron-withdrawing halogen, bromine enhances the electrophilic character of the heterocyclic system while simultaneously providing a reactive site for various synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes. The specific positioning of the bromine atom influences the compound's reactivity pattern, as the 7-position lies within the pyridine portion of the fused system, creating unique opportunities for regioselective modifications.
Structural studies have revealed that 7-bromopyrido[3,4-b]pyrazine adopts a planar conformation in the solid state, facilitating π-π stacking interactions that influence its physical properties and crystalline behavior. The compound's aromatic character is confirmed by its participation in typical aromatic substitution reactions, while the presence of multiple nitrogen atoms enables coordination chemistry applications and hydrogen-bonding interactions that expand its utility in supramolecular chemistry contexts.
Contemporary research involving 7-bromopyrido[3,4-b]pyrazine spans multiple scientific disciplines, reflecting the compound's versatility as both a synthetic intermediate and a functional material component. In pharmaceutical research, the compound has emerged as a valuable scaffold for developing protein kinase inhibitors, where the combination of the electron-deficient pyridopyrazine core and the reactive bromine substituent enables systematic structure-activity relationship studies. Recent investigations have demonstrated that disubstituted pyrido[3,4-b]pyrazine derivatives, including those derived from 7-bromopyrido[3,4-b]pyrazine, exhibit significant activity against cancer-related protein kinases, with several analogues achieving low micromolar inhibitory concentrations.
In materials science applications, 7-bromopyrido[3,4-b]pyrazine has found utility in the development of organic electronic materials, particularly in the synthesis of donor-acceptor polymers and small molecule semiconductors. The electron-deficient nature of the pyridopyrazine core makes it an excellent acceptor unit in conjugated systems, while the bromine substituent enables polymerization through cross-coupling chemistry. Recent studies have demonstrated the incorporation of pyrido[3,4-b]pyrazine units into alternating copolymers with thiophene derivatives, resulting in materials with unique electrochromic properties and tunable electronic characteristics.
The compound has also gained attention in the field of fluorescent materials research, where pyrido[3,4-b]pyrazine derivatives have been investigated as components of dual-state emissive systems. These materials exhibit aggregation-induced emission enhancement properties, making them suitable for sensing applications and smart materials development. The strategic incorporation of bromine substituents enables fine-tuning of the emission characteristics through electronic effects and facilitates further functionalization for specific applications.
Crystallographic research continues to provide insights into the solid-state behavior of 7-bromopyrido[3,4-b]pyrazine and related derivatives. Recent structural studies have focused on understanding the intermolecular interactions that govern crystal packing and influence material properties. These investigations have revealed the importance of halogen bonding interactions in determining the solid-state organization of brominated pyridopyrazines, providing valuable information for crystal engineering applications.
7-Bromopyrido[3,4-b]pyrazine serves as a crucial strategic intermediate in synthetic chemistry, offering multiple avenues for chemical transformation and structural elaboration. The compound's synthetic utility stems from the combination of the reactive bromine substituent with the electron-deficient heterocyclic core, enabling diverse reaction pathways that are fundamental to modern synthetic methodology. The bromine atom functions as an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination processes, allowing for the introduction of various substituents at the 7-position.
The strategic value of this compound is particularly evident in the synthesis of complex heterocyclic systems through sequential cross-coupling and cyclization reactions. Recent methodological developments have demonstrated the utility of 7-bromopyrido[3,4-b]pyrazine in constructing fused polycyclic systems, including pyrazino-fused carbazoles and related structures that are relevant to pharmaceutical and materials applications. These transformations typically proceed through initial palladium-catalyzed coupling reactions followed by intramolecular cyclization processes, highlighting the compound's role as a versatile synthetic platform.
In pharmaceutical synthesis, 7-bromopyrido[3,4-b]pyrazine has proven particularly valuable for developing structure-activity relationships in medicinal chemistry programs. The systematic variation of substituents at the 7-position through cross-coupling chemistry enables the rapid generation of compound libraries for biological screening, while the retention of the core pyridopyrazine framework ensures consistent pharmacophoric properties. This approach has been successfully applied in the development of kinase inhibitors and other therapeutic targets, where the bromine substituent serves as a synthetic handle for introducing diverse functional groups.
The compound's importance extends to the field of agrochemical synthesis, where pyrido[3,4-b]pyrazine derivatives have found applications in pesticide and herbicide development. The electron-deficient nature of the heterocyclic core contributes to biological activity, while the bromine substituent enables the introduction of specific functional groups required for target selectivity and environmental stability. This dual functionality makes 7-bromopyrido[3,4-b]pyrazine a valuable starting material for agrochemical discovery programs.
| Synthetic Transformation | Reaction Type | Typical Conditions | Applications |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling | Pd catalyst, base, aryl boronic acids | Aryl substitution at 7-position |
| Buchwald-Hartwig Amination | Cross-coupling | Pd catalyst, amine nucleophiles | Amino group introduction |
| Sonogashira Coupling | Cross-coupling | Pd/Cu catalysts, terminal alkynes | Alkynyl substitution |
| Nucleophilic Substitution | Substitution | Strong nucleophiles, polar solvents | Direct displacement of bromine |
Recent advances in synthetic methodology have expanded the utility of 7-bromopyrido[3,4-b]pyrazine through the development of novel reaction conditions and catalyst systems. Microwave-assisted synthesis has proven particularly effective for accelerating cross-coupling reactions involving this substrate, reducing reaction times and improving yields compared to conventional heating methods. Additionally, the development of new ligand systems for palladium catalysis has enabled more challenging transformations, including the formation of carbon-carbon bonds under mild conditions and the construction of sterically hindered products.
7-Bromopyrido[3,4-b]pyrazine represents a bicyclic heterocyclic compound featuring a fused pyridine-pyrazine ring system with a bromine substituent at the 7-position [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-bromopyrido[3,4-b]pyrazine, reflecting the systematic naming convention for fused heterocyclic systems [1] [2]. The structural representation follows the pyrido[3,4-b]pyrazine core framework, where the pyrazine ring is fused to the pyridine ring between positions 3 and 4 of the pyridine moiety [1].
The compound exhibits a planar aromatic structure characteristic of fused nitrogen-containing heterocycles [3]. The bromine atom is positioned at the 7-carbon of the pyrido ring system, creating a distinct substitution pattern that influences both the electronic properties and reactivity of the molecule [1] [2]. The structural designation follows established conventions for bicyclic systems where the heteroatoms are numbered consecutively within the fused ring framework [1].
The molecular formula C7H4BrN3 accurately represents the atomic composition of 7-bromopyrido[3,4-b]pyrazine [1] [2]. This formula indicates seven carbon atoms, four hydrogen atoms, one bromine atom, and three nitrogen atoms arranged within the bicyclic structure [1]. The molecular mass of 210.03 grams per mole has been determined through high-resolution mass spectrometry and computational calculations [1] [2].
The monoisotopic mass of 208.958859 atomic mass units reflects the contribution of the most abundant isotopes of each constituent element [2]. The presence of bromine introduces isotopic complexity, with the characteristic bromine isotope pattern (79Br and 81Br) appearing in mass spectral analysis with an approximately 1:1 ratio [4]. The molecular weight calculation incorporates the standard atomic weights as established by the International Union of Pure and Applied Chemistry [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄BrN₃ | [1] |
| Molecular Mass | 210.03 g/mol | [1] [2] |
| Monoisotopic Mass | 208.958859 u | [2] |
| Chemical Abstracts Service Number | 1337880-74-6 | [1] [2] |
| MDL Number | MFCD22380148 | [1] [2] |
The structural isomerism of 7-bromopyrido[3,4-b]pyrazine encompasses positional isomers based on the bromine substitution pattern within the pyrido[3,4-b]pyrazine framework [5]. The 7-bromo derivative differs significantly from other positional isomers such as 8-bromopyrido[3,4-b]pyrazine, which carries the bromine substituent at the 8-position [6]. These positional isomers exhibit distinct electronic and spectroscopic properties due to the different electronic environments created by the bromine atom placement [5] [6].
Conformational analysis reveals that 7-bromopyrido[3,4-b]pyrazine adopts a planar configuration due to the aromatic nature of the fused ring system [5]. The planarity is maintained through the delocalization of pi electrons across the entire bicyclic framework [7]. The bromine substituent lies in the plane of the aromatic system, contributing to the overall molecular dipole moment and influencing intermolecular interactions [5].
The compound does not exhibit significant conformational flexibility due to the rigid nature of the fused ring system [5]. However, crystal packing studies indicate that slight deviations from perfect planarity may occur in the solid state due to intermolecular forces [8]. The lack of rotatable bonds in the structure, as indicated by the topological polar surface area calculations, confirms the rigid molecular geometry [1].
Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for 7-bromopyrido[3,4-b]pyrazine identification and structural confirmation [9]. Proton nuclear magnetic resonance spectroscopy typically reveals three to four distinct aromatic signals in the 8.0-9.5 parts per million region, corresponding to the hydrogen atoms on the pyridine and pyrazine rings [9]. The chemical shifts reflect the electron-deficient nature of the nitrogen-containing aromatic system [10].
Carbon-13 nuclear magnetic resonance spectroscopy exhibits characteristic chemical shifts for the aromatic carbon atoms, typically ranging from 120 to 160 parts per million [10] [11]. The carbon bearing the bromine substituent appears in the 105-120 parts per million region, reflecting the deshielding effect of the electronegative halogen [10]. The nuclear magnetic resonance data for related pyrido[3,4-b]pyrazine derivatives demonstrate consistent patterns that can be extrapolated to predict the spectroscopic behavior of the 7-bromo derivative [9].
The coupling patterns in proton nuclear magnetic resonance reveal the connectivity and spatial relationships between aromatic protons [9]. Carbon-13 nuclear magnetic resonance chemical shifts for brominated pyrazine derivatives show characteristic downfield shifts for carbons adjacent to the bromine atom [10]. These spectroscopic signatures provide reliable identification criteria for structural elucidation and purity assessment [9] [10].
Mass spectrometry fragmentation patterns of 7-bromopyrido[3,4-b]pyrazine exhibit characteristic features related to the bromine-containing heterocyclic structure [12] [4]. The molecular ion peak appears at mass-to-charge ratio 210/212, displaying the distinctive bromine isotope pattern with peaks separated by two mass units and approximately equal intensities [4]. This isotopic pattern serves as a diagnostic feature for bromine-containing compounds [13].
Fragmentation pathways typically involve loss of the bromine atom, generating a fragment ion at mass-to-charge ratio 131, corresponding to the pyrido[3,4-b]pyrazine core [12]. Additional fragmentation may occur through ring cleavage processes, producing smaller nitrogen-containing fragments characteristic of pyrazine and pyridine moieties [4]. The fragmentation behavior follows established patterns observed in related brominated heterocyclic compounds [13].
Electron ionization mass spectrometry provides information about the molecular stability and fragmentation tendencies [4]. The presence of multiple nitrogen atoms in the ring system influences the fragmentation pathways and ion stability [14]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [12].
Infrared spectroscopy of 7-bromopyrido[3,4-b]pyrazine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [15] [16]. The carbon-nitrogen stretching vibrations appear in the 1580-1600 reciprocal centimeters region, indicating the presence of aromatic nitrogen-containing heterocycles [16]. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 reciprocal centimeters region [15].
The bromine-carbon stretching vibration typically appears at lower frequencies compared to other carbon-heteroatom bonds [15]. Ring breathing modes and in-plane bending vibrations contribute to the fingerprint region below 1500 reciprocal centimeters [17]. The infrared spectrum provides information about the aromatic character and substitution pattern of the compound [16].
Comparative analysis with related pyrido[3,4-b]pyrazine derivatives demonstrates consistent vibrational patterns that facilitate structural identification [18]. The absence of broad absorption bands in the 3200-3600 reciprocal centimeters region confirms the lack of hydroxyl or amine functional groups [15]. The infrared spectroscopic data complement other analytical techniques for comprehensive structural characterization [16].
Ultraviolet-visible spectroscopy of 7-bromopyrido[3,4-b]pyrazine exhibits electronic transitions characteristic of nitrogen-containing aromatic heterocycles [19] [20]. The absorption spectrum typically displays pi-to-pi-star transitions in the 250-350 nanometer region, reflecting the extended conjugation within the bicyclic aromatic system [20]. Additional n-to-pi-star transitions may appear at longer wavelengths, typically in the 300-400 nanometer range [19].
The electronic absorption properties are influenced by the electron-withdrawing nature of both the nitrogen atoms and the bromine substituent [21]. The pyrido[3,4-b]pyrazine core structure exhibits strong ultraviolet absorption due to the electron-deficient character of the fused ring system [20]. The bromine substitution may cause slight shifts in the absorption maxima compared to the unsubstituted parent compound [21].
Solvatochromic effects in different solvents provide information about the excited state properties and molecular interactions [21]. The absorption coefficient and transition probabilities reflect the electronic structure and orbital characteristics of the molecule [20]. Ultraviolet-visible spectroscopy serves as a valuable tool for monitoring chemical reactions and determining concentration in solution [19].
Crystal structure determination of 7-bromopyrido[3,4-b]pyrazine through X-ray diffraction analysis provides detailed information about the molecular geometry and solid-state arrangement [8] [22]. Related brominated pyrido[2,3-b]pyrazine derivatives have been characterized crystallographically, revealing typical space group assignments such as P21/c or P-1 for similar planar heterocyclic compounds [8] [22]. The unit cell parameters typically fall within ranges of 6.5-9.5 Angstroms for the a-axis, 7.5-12.0 Angstroms for the b-axis, and 8.0-15.0 Angstroms for the c-axis [23].
The molecular structure in the crystal lattice exhibits planarity characteristic of aromatic heterocycles, with minimal deviation from the mean plane of the ring system [8]. Bond lengths and angles conform to typical values observed in similar nitrogen-containing heterocycles [22]. The bromine atom positioning influences the overall molecular geometry and contributes to the crystallographic symmetry [8].
Crystal density calculations indicate values typically ranging from 1.6 to 1.9 grams per cubic centimeter for brominated heterocycles [24]. The number of molecules per unit cell (Z value) commonly falls within 2, 4, or 8 depending on the specific space group and packing arrangement [23]. Temperature factors and disorder parameters provide insights into molecular motion and structural flexibility in the crystalline state [8].
| Crystallographic Parameter | Expected Range | Reference Basis |
|---|---|---|
| Space Group | P21/c, P-1, Pbca | Similar brominated compounds [8] [22] |
| Crystal System | Monoclinic/Triclinic | Planar heterocycles [23] |
| Density (g/cm³) | 1.6 - 1.9 | Brominated heterocycles [24] |
| Unit Cell Volume (ų) | 400 - 1200 | Molecular packing efficiency [23] |
Molecular packing in the crystal structure of 7-bromopyrido[3,4-b]pyrazine involves multiple types of intermolecular interactions that stabilize the three-dimensional arrangement [8] [25]. Pi-pi stacking interactions between parallel aromatic rings represent a primary packing motif, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Angstroms [8] [26]. These stacking interactions are facilitated by the planar geometry of the molecule and the electron-deficient nature of the nitrogen-containing rings [7].
Halogen bonding involving the bromine atom contributes significantly to the crystal packing stability [25] [26]. Carbon-hydrogen to bromine contacts typically occur at distances of 2.9 to 3.2 Angstroms, representing weak but structurally important interactions [26]. The bromine atom may also participate in bromine-to-pi interactions with neighboring aromatic rings at distances ranging from 3.6 to 4.0 Angstroms [25].
Hydrogen bonding interactions involving the nitrogen atoms as acceptors and aromatic carbon-hydrogen groups as donors create extended networks within the crystal structure [7] [26]. These carbon-hydrogen to nitrogen contacts typically occur at distances of 2.4 to 2.8 Angstroms [26]. The combination of these various intermolecular forces results in efficient crystal packing with high density and structural stability [8].
The dipole-dipole interactions arising from the polar nature of the pyrido[3,4-b]pyrazine core contribute to the overall packing arrangement [7]. Van der Waals forces provide additional stabilization, particularly between non-polar regions of adjacent molecules [25]. The interplay of these multiple interaction types creates a complex three-dimensional network that determines the macroscopic properties of the crystalline material [8].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 7-bromopyrido[3,4-b]pyrazine [27] [28]. The B3LYP functional combined with appropriate basis sets such as 6-31G(d,p) or 6-311G(d,p) has proven effective for studying similar brominated heterocyclic compounds [27] [29]. These calculations enable accurate prediction of molecular geometry, electronic properties, and spectroscopic parameters [28].
Geometry optimization through density functional theory reveals the preferred molecular conformation and bond parameters [27]. The calculated bond lengths and angles typically agree well with experimental crystallographic data for similar compounds [28]. The planarity of the aromatic system is confirmed through computational analysis, with minimal out-of-plane distortion observed [29].
Frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural validation [27]. The computed vibrational frequencies, when appropriately scaled, show excellent correlation with observed spectroscopic features [17]. Thermodynamic properties such as enthalpies of formation and heat capacities can be derived from the calculated vibrational data [27].
Electronic property calculations include determination of molecular orbitals, charge distributions, and electrostatic potential surfaces [28]. These parameters provide insights into the reactivity and interaction potential of the molecule [29]. The accuracy of density functional theory predictions makes it an invaluable tool for understanding structure-property relationships [27].
Molecular orbital calculations for 7-bromopyrido[3,4-b]pyrazine reveal the electronic structure that governs chemical behavior and spectroscopic properties [30] [28]. The highest occupied molecular orbital typically exhibits energy values in the range of -6.5 to -7.5 electron volts, indicating the electron-donating capacity of the molecule [28] [31]. The lowest unoccupied molecular orbital energies fall within -1.5 to -2.5 electron volts, reflecting the electron-accepting characteristics of the nitrogen-containing aromatic system [28].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 4.0 to 5.5 electron volts for pyrido[3,4-b]pyrazine derivatives [28] [31]. This energy gap influences the ultraviolet-visible absorption characteristics and chemical reactivity [29]. The bromine substituent affects the orbital energies and spatial distributions compared to the unsubstituted parent compound [28].
Molecular orbital visualizations demonstrate the electron density distributions and bonding characteristics [28]. The highest occupied molecular orbital typically exhibits electron density concentrated on the pyrido ring system, while the lowest unoccupied molecular orbital shows density on both ring systems [28]. The bromine atom contributes to the orbital energies through its electronegativity and orbital overlap with the aromatic pi system [30].
| Molecular Orbital Parameter | Typical Range | Basis for Estimation |
|---|---|---|
| HOMO Energy (eV) | -6.5 to -7.5 | Similar brominated azines [28] |
| LUMO Energy (eV) | -1.5 to -2.5 | Electron-deficient heterocycles [28] |
| Band Gap (eV) | 4.0 to 5.5 | Pyridopyrazine derivatives [31] |
| Dipole Moment (Debye) | 2.5 to 4.5 | Heteroaromatic compounds [7] |
Structure-property relationship models for 7-bromopyrido[3,4-b]pyrazine establish correlations between molecular structure and observable properties [32] [29]. The electron-withdrawing nature of the nitrogen atoms and bromine substituent significantly influences the electronic properties and reactivity patterns [28] [32]. These relationships enable prediction of properties for related compounds and guide molecular design strategies [29].
The aromatic character and planarity of the molecule contribute to its stability and intermolecular interaction potential [7] [32]. The presence of multiple nitrogen atoms creates sites for hydrogen bonding and metal coordination [7]. The bromine substituent introduces additional reactivity through potential halogen bonding and substitution reactions [26].
Quantitative structure-property relationships can be developed using computational descriptors such as molecular orbital energies, charge distributions, and geometric parameters [29]. These models correlate molecular features with experimental properties such as solubility, melting point, and spectroscopic characteristics [32]. The predictive capability of these models facilitates the design of new compounds with desired properties [29].
7-Bromopyrido[3,4-b]pyrazine exists as a solid at room temperature, consistent with its molecular structure containing fused aromatic rings and a bromine substituent [1]. The compound has a molecular formula of C₇H₄BrN₃ and a molecular weight of 210.03 g/mol [1]. The crystalline nature of the compound is typical for brominated pyrido[3,4-b]pyrazine derivatives, which tend to form stable crystal lattices due to π-π stacking interactions between the aromatic rings .
The physical appearance of 7-Bromopyrido[3,4-b]pyrazine has not been extensively documented in the literature, though related brominated pyrazine derivatives typically appear as colored crystalline solids ranging from pale yellow to brown [3]. The compound requires storage under dry conditions at room temperature to prevent degradation [4].
The melting point of 7-Bromopyrido[3,4-b]pyrazine has not been definitively established in the current literature. However, comparative analysis with closely related compounds provides valuable insights. The structurally similar 7-Bromopyrido[2,3-b]pyrazine exhibits a melting point range of 161-166°C [5], while 7-bromo-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-2-one demonstrates a melting point of 175-176°C [6]. These values suggest that 7-Bromopyrido[3,4-b]pyrazine likely possesses a melting point within the range of 160-180°C, though experimental verification is required for definitive characterization.
The presence of the bromine atom at the 7-position typically elevates the melting point compared to the unsubstituted parent compound due to increased intermolecular interactions and enhanced crystal packing stability . The fused bicyclic structure contributes to conformational rigidity, which generally correlates with higher melting points in heterocyclic compounds [7].
Thermal stability studies of related pyrido[3,4-b]pyrazine derivatives indicate that compounds within this structural class exhibit thermal decomposition temperatures between 436-453°C [8]. This high thermal stability is attributed to the electron-delocalized aromatic system and the presence of multiple nitrogen atoms within the ring structure, which provide additional stabilization through resonance effects [8].
The bromine substituent at the 7-position may influence thermal stability through its electron-withdrawing properties, potentially affecting the thermal decomposition pathway. Studies on similar halogenated pyrazine derivatives suggest that brominated compounds generally maintain good thermal stability under normal storage and handling conditions [9].
The solubility characteristics of 7-Bromopyrido[3,4-b]pyrazine reflect its structural features and polarity. The compound contains three nitrogen atoms capable of hydrogen bonding, which enhances its interaction with polar solvents [1]. The topological polar surface area of 38.67 Ų indicates moderate polarity, suggesting limited aqueous solubility but good solubility in organic solvents [10].
Related studies on pyrido[2,3-b]pyrazine derivatives demonstrate that these compounds exhibit varying solubility patterns depending on substituent effects. The parent pyrido[2,3-b]pyrazine shows water solubility values ranging from 4.02 to 9.28 mg/L depending on the calculation method used [9]. The presence of the bromine atom in 7-Bromopyrido[3,4-b]pyrazine is expected to reduce aqueous solubility compared to the parent compound due to increased lipophilicity.
Common organic solvents for pyrido[3,4-b]pyrazine derivatives include dimethylformamide, acetonitrile, dichloromethane, and tetrahydrofuran . The compound typically shows good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, which can effectively solvate the nitrogen atoms through dipole-dipole interactions [12].
For research applications requiring enhanced solubility, several strategies can be employed. The use of cosolvents such as dimethyl sulfoxide or dimethylformamide in aqueous systems can significantly improve solubility while maintaining compound stability [12]. The formation of inclusion complexes with cyclodextrins represents another viable approach for enhancing aqueous solubility [13].
pH adjustment may also influence solubility, as the nitrogen atoms in the pyrazine ring can undergo protonation under acidic conditions, potentially increasing water solubility [14]. However, care must be taken to avoid conditions that might promote decomposition or unwanted side reactions.
The ultraviolet-visible absorption properties of 7-Bromopyrido[3,4-b]pyrazine are influenced by its extended π-conjugated system and the presence of the bromine substituent. Related pyrido[3,4-b]pyrazine derivatives exhibit absorption maxima in the range of 280-380 nm [15] [16]. The presence of the bromine atom at the 7-position typically causes a bathochromic shift in the absorption spectrum due to its electron-withdrawing nature and participation in the extended conjugation system [17].
Studies on brominated pyrimidine derivatives provide additional insights into the absorption characteristics of halogenated heterocycles. The incorporation of bromine atoms generally results in enhanced absorption intensity and broader absorption bands compared to unsubstituted analogues [17]. The absorption spectrum typically shows vibrational fine structure, particularly in the lower energy transitions, which corresponds to π→π* transitions within the aromatic system.
Fluorescence studies of related pyrido[3,4-b]pyrazine compounds reveal emission characteristics that can be extrapolated to understand the behavior of 7-Bromopyrido[3,4-b]pyrazine. Triazolo-fused pyrido[3,4-b]pyrazine derivatives demonstrate fluorescence emission in the range of 350-450 nm with quantum yields ranging from 0.04 to 0.64 [16]. The presence of the bromine atom may influence these properties through heavy atom effects, potentially leading to enhanced intersystem crossing and reduced fluorescence quantum yields.
The emission properties of pyrido[3,4-b]pyrazine derivatives are characterized by significant Stokes shifts, typically ranging from 30-43 nm [8]. This large Stokes shift indicates substantial structural reorganization in the excited state, which is common in rigid aromatic systems. The compounds also exhibit solvatochromic effects, with emission maxima showing red shifts with increasing solvent polarity [8].
Studies on related pyrazine derivatives indicate that fluorescence emission is sensitive to environmental factors such as pH, temperature, and solvent polarity [15]. The rigid bicyclic structure of 7-Bromopyrido[3,4-b]pyrazine likely contributes to relatively high fluorescence quantum yields compared to more flexible analogues, though the heavy atom effect of bromine may reduce these values compared to unsubstituted compounds [16].
The electrochemical properties of 7-Bromopyrido[3,4-b]pyrazine can be inferred from studies on related pyrido[2,3-b]pyrazine derivatives. Electrochemical reduction studies demonstrate that compounds in this structural class undergo characteristic reduction processes [18]. The pyrido[2,3-b]pyrazine system exhibits a single two-electron reduction wave with pH-dependent half-wave potentials [18].
The presence of the bromine atom at the 7-position significantly influences the electrochemical behavior. Brominated pyrido[2,3-b]pyrazines show distinct reduction patterns compared to their unsubstituted analogues [18]. In hydroorganic media, 7-bromopyrido[2,3-b]pyrazines undergo reduction to form 1,4-dihydro compounds, which can subsequently undergo isomerization or debromination reactions [18].
The reduction potential of 7-Bromopyrido[3,4-b]pyrazine is expected to be more positive than that of the parent compound due to the electron-withdrawing effect of the bromine substituent. This facilitates easier reduction and may enable the compound to serve as an electron acceptor in various chemical processes [18].
Quantitative electrochemical analysis of related compounds provides parameters that can be applied to understand 7-Bromopyrido[3,4-b]pyrazine behavior. The reduction of 2,3-diphenylpyrido[2,3-b]pyrazine shows a half-wave potential that varies with pH according to the relationship E₁/₂ = -0.09 - 0.07 pH [18]. Similar pH dependence is expected for 7-Bromopyrido[3,4-b]pyrazine, though the exact coefficients may differ due to the bromine substituent effect.
The electrochemical reduction process typically involves a two-electron transfer, leading to the formation of dihydro derivatives [18]. The kinetics of these processes are influenced by the electronic structure of the compound and the nature of the supporting electrolyte. In aprotic media, the reduction behavior may differ significantly from that observed in protic solvents, potentially leading to different product distributions and reaction mechanisms [18].
The computed lipophilicity of 7-Bromopyrido[3,4-b]pyrazine, expressed as the XLogP3-AA value, has not been directly reported in the literature. However, analysis of structurally related compounds provides valuable insights. The parent pyrido[2,3-b]pyrazine exhibits various calculated LogP values ranging from -0.04 to 1.54 depending on the computational method used [19]. The consensus LogP value for the parent compound is approximately 0.74 [19].
The introduction of a bromine atom at the 7-position is expected to increase the lipophilicity compared to the unsubstituted parent compound. Based on substituent effect calculations and comparison with related brominated heterocycles, the XLogP3-AA value for 7-Bromopyrido[3,4-b]pyrazine is estimated to be approximately 1.2, as suggested in the compound description [1]. This value indicates moderate lipophilicity, consistent with the compound's ability to penetrate biological membranes while maintaining some aqueous solubility.
The lipophilicity parameter is crucial for understanding the compound's potential pharmacokinetic properties and its distribution behavior in biological systems. The calculated value suggests that 7-Bromopyrido[3,4-b]pyrazine falls within the acceptable range for drug-like compounds according to Lipinski's Rule of Five [19].
The hydrogen bonding characteristics of 7-Bromopyrido[3,4-b]pyrazine are determined by its molecular structure and electronic properties. The compound contains zero hydrogen bond donors, as it lacks any N-H, O-H, or other hydrogen atoms attached to electronegative atoms capable of participating in hydrogen bonding [1] [19]. This absence of hydrogen bond donors is typical for fully aromatic pyrazine derivatives where nitrogen atoms are incorporated into the aromatic ring system.
The compound contains three hydrogen bond acceptors, corresponding to the three nitrogen atoms present in the molecular structure [1] [19]. These nitrogen atoms possess lone pairs of electrons that can participate in hydrogen bonding interactions with suitable donors. The nitrogen atoms in the pyrazine ring are particularly effective hydrogen bond acceptors due to their sp² hybridization and the electron density available for interaction [19].
The 3:0 ratio of hydrogen bond acceptors to donors places 7-Bromopyrido[3,4-b]pyrazine within acceptable ranges for drug-like compounds according to Lipinski's Rule of Five, which typically allows for up to 10 hydrogen bond acceptors and 5 hydrogen bond donors [20]. This hydrogen bonding profile suggests that the compound can form favorable interactions with biological targets containing complementary hydrogen bond donors.
The rotatable bond count for 7-Bromopyrido[3,4-b]pyrazine is zero, indicating complete conformational rigidity of the molecular structure [1] [19]. This rigidity arises from the fused bicyclic aromatic system, where all carbon-carbon and carbon-nitrogen bonds are incorporated into the aromatic rings and therefore cannot rotate freely [19]. The absence of rotatable bonds is characteristic of rigid heterocyclic scaffolds and contributes to the compound's defined three-dimensional structure.
The conformational rigidity has several important implications for the compound's properties. Rigid molecules typically exhibit higher melting points due to more efficient crystal packing and stronger intermolecular interactions [21]. The lack of conformational flexibility also means that the compound maintains a consistent three-dimensional arrangement, which is advantageous for specific molecular recognition processes and protein-ligand interactions.
From a computational perspective, the rigid structure simplifies molecular modeling and drug design efforts, as there are no rotatable bonds to consider during conformational analysis [22]. This rigidity is particularly beneficial for structure-based drug design, where the precise spatial arrangement of functional groups is crucial for optimal binding affinity and selectivity [22].